S-(2-Acetamidoethyl) cyclohexanecarbothioate
Overview
Description
S-(2-Acetamidoethyl) cyclohexanecarbothioate: is a chemical compound with the molecular formula C11H19NO2S and a molecular weight of 229.34 g/mol . It is characterized by the presence of a cyclohexane ring, an acetamido group, and a carbothioate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) cyclohexanecarbothioate typically involves the reaction of cyclohexanecarbothioic acid with 2-acetamidoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetamido group. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Acetamidoethyl) cyclohexanecarbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various acetamido derivatives.
Scientific Research Applications
Chemistry: S-(2-Acetamidoethyl) cyclohexanecarbothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes involved in thioester bond formation and cleavage .
Medicine: It is explored as a lead compound for the design of new therapeutic agents targeting specific enzymes and pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and coatings with unique properties .
Mechanism of Action
The mechanism of action of S-(2-Acetamidoethyl) cyclohexanecarbothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido group can form hydrogen bonds with active site residues, while the carbothioate moiety can participate in nucleophilic attacks. These interactions can modulate the activity of the target enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
- S-(2-Acetamidoethyl) benzenecarbothioate
- S-(2-Acetamidoethyl) butanecarbothioate
- S-(2-Acetamidoethyl) hexanecarbothioate
Uniqueness: S-(2-Acetamidoethyl) cyclohexanecarbothioate is unique due to the presence of the cyclohexane ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
S-(2-acetamidoethyl) cyclohexanecarbothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYRNYJORDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40771560 | |
Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143765-02-0 | |
Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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